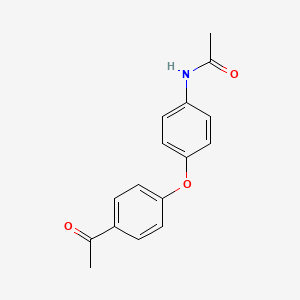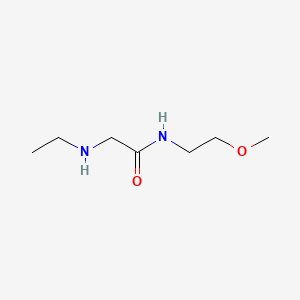![molecular formula C33H35N3O3S B15087250 2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B15087250.png)
2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C33H35N3O3S. This compound is notable for its unique structure, which includes a quinoline core, a benzothiazole moiety, and a nonyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with a benzothiazole derivative under specific conditions. The reaction often requires the use of catalysts such as L-proline and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The benzothiazole moiety is particularly important for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-HYDROXY-1-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- 3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYLQUINOLINE
- N-(6-CHLOROBENZO[D]THIAZOL-2-YL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
What sets 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE apart is its unique combination of a quinoline core with a benzothiazole moiety and a long nonyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C33H35N3O3S |
|---|---|
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C33H35N3O3S/c1-3-4-5-6-7-8-11-20-36-27-13-10-9-12-25(27)30(37)29(33(36)39)31(38)34-24-17-15-23(16-18-24)32-35-26-19-14-22(2)21-28(26)40-32/h9-10,12-19,21,37H,3-8,11,20H2,1-2H3,(H,34,38) |
InChI-Schlüssel |
GVKIWPAGGHFEPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2-[2-(4-methylphenyl)ethynyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B15087180.png)








![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15087231.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B15087238.png)

